Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Description

Nomenclature and Chemical Identity

Boc-(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid (CAS: 500788-89-6) is systematically named (3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its molecular formula is C₁₄H₁₉NO₅ , with a molecular weight of 281.31 g/mol . The compound belongs to the β-amino acid family, characterized by an amino group (-NH₂) attached to the β-carbon of the propionic acid backbone. Alternative designations include:

| Property | Value |

|---|---|

| CAS Registry Number | 500788-89-6 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| IUPAC Name | (3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| SMILES Notation | CC(C)(C)OC(=O)NC@HC1=CC(=CC=C1)O |

Structural Features and Stereochemical Configuration

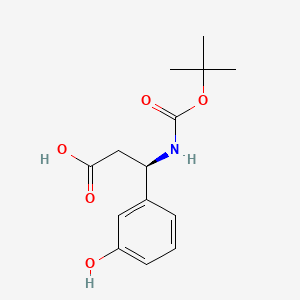

The compound exhibits three critical structural elements (Fig. 1):

- Boc (tert-butoxycarbonyl) group : A protective moiety at the amino terminus, enhancing solubility and preventing undesired side reactions.

- β-Amino acid backbone : The amino group resides on the β-carbon, distinguishing it from canonical α-amino acids.

- 3-Hydroxyphenyl side chain : An aromatic ring with a hydroxyl group at the meta position, enabling hydrogen bonding and π-π interactions.

The (R) -configuration at the β-carbon is critical for its biological activity and compatibility with chiral peptide synthesis. X-ray crystallography of analogous β-amino acids confirms that this stereochemistry stabilizes helical conformations in peptides.

Historical Context in β-Amino Acid Chemistry

β-Amino acids emerged as key players in peptide science following Seebach and Gellman’s pioneering work in the 1990s. Unlike α-amino acids, β-analogs enable non-natural folding patterns (e.g., 12/10-helices) due to their extended backbone. The Boc-protected derivative discussed here represents a milestone in stereochemically controlled β-peptide synthesis , addressing early challenges in enantioselective β-amino acid production.

Properties

IUPAC Name |

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375902 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-89-6 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of Pre-formed Amino Acid

The most straightforward approach involves direct protection of the amino group of the pre-synthesized or commercially available (R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This method preserves the stereochemistry of the starting material while introducing the Boc protecting group.

Reaction Scheme:

(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid + Boc2O + Base → Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid

Stereoselective Synthesis Methods

Ensuring the correct R-configuration is crucial for the preparation of Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid. Several approaches have been developed to achieve the desired stereoselectivity:

Asymmetric Synthesis Using Chiral Catalysts

The synthesis typically employs chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. Key approaches include:

Asymmetric Hydrogenation: Using chiral rhodium or ruthenium catalysts to hydrogenate appropriate precursors such as substituted cinnamic acid derivatives. This method can achieve high enantiomeric excess (>95%) under optimized conditions.

Chiral Auxiliary Approach: Employing removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions, followed by auxiliary removal after establishing the desired stereocenter.

Table 1 below compares the effectiveness of different chiral catalysts in the asymmetric synthesis:

| Catalyst Type | Precursor | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Rh-BINAP | Dehydro-amino acid derivative | Methanol | 25-40 | 1-5 | 80-85 | 92-96 |

| Ru-(S)-BINAP | α,β-unsaturated acid | THF/Methanol | 50-60 | 5-10 | 75-80 | 94-98 |

| Ir-phosphinooxazoline | Imine precursor | Dichloromethane | 0-25 | 1-3 | 70-75 | 90-95 |

Resolution of Racemic Mixtures

An alternative approach involves the synthesis of racemic Boc-3-Amino-3-(3-hydroxyphenyl)-propionic acid followed by resolution to obtain the desired R-enantiomer. Common resolution methods include:

- Diastereomeric Salt Formation: Using chiral resolving agents to form separable diastereomeric salts

- Enzymatic Resolution: Employing stereoselective enzymes to preferentially react with one enantiomer

- Chiral Chromatography: Separation of enantiomers using specialized chiral stationary phases

Novel Synthetic Approaches

Recent advances have expanded the methodological toolkit for preparing compounds like Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid:

Two-Step Protocol from Carboxylic Acids

A recently developed approach for synthesizing N-Boc-protected amino acids involves a two-step protocol starting from carboxylic acids. The process involves:

- Coupling of a carboxylic acid with tert-butyl aminocarbonate (BocNHOH) to generate an azanyl ester (acyloxycarbamate)

- Stereocontrolled iron-catalyzed 1,3-nitrogen migration to generate the N-Boc-protected amino acid

While this method was primarily developed for α-amino acids, with appropriate modifications it could potentially be adapted for β-amino acids like Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid.

BOC Protection via Modified Reagents

Several modified BOC-introducing reagents have been developed to address specific synthetic challenges. These include reagents with enhanced reactivity for sterically hindered amines or with improved selectivity for primary amines in the presence of other nucleophilic groups.

Detailed Synthetic Procedure

Based on established protocols for similar compounds, a detailed synthesis procedure for Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid can be described as follows:

Direct Boc Protection Method

Materials Required:

- (R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (1.0 eq)

- Di-tert-butyl dicarbonate (1.1-1.2 eq)

- Sodium hydroxide (2.0-2.5 eq)

- Water

- 1,4-Dioxane or THF

- Hydrochloric acid (1M)

- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- In a suitable reaction vessel, dissolve (R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (10 g, 1.0 eq) in a mixture of water (100 mL) and dioxane (100 mL).

- Cool the solution to 0-5°C in an ice bath.

- Add sodium hydroxide solution (2.0 eq, 4 M in water) to adjust the pH to 9-10.

- Add di-tert-butyl dicarbonate (1.2 eq) in dioxane (50 mL) dropwise over 30-45 minutes, maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

- Concentrate the reaction mixture under reduced pressure to remove dioxane.

- Cool the aqueous solution to 0-5°C and acidify to pH 2-3 with 1M hydrochloric acid.

- Extract the product with ethyl acetate (3 × 100 mL).

- Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Expected Yield: 85-95%

Analytical Characterization

Comprehensive characterization of Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid is essential to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Analysis

NMR Spectroscopy:

- ¹H NMR (DMSO-d₆): Expected signals include:

- δ 9.3-9.5 ppm (s, 1H, phenolic OH)

- δ 7.0-7.2 ppm (complex m, 4H, aromatic protons)

- δ 6.9-7.1 ppm (d, 1H, NH)

- δ 4.8-5.0 ppm (q, 1H, CH at C-3)

- δ 2.6-2.8 ppm (m, 2H, CH₂)

- δ 1.3-1.4 ppm (s, 9H, C(CH₃)₃)

- ¹³C NMR (DMSO-d₆): Expected signals include:

- δ 172-174 ppm (COOH)

- δ 155-157 ppm (NHCOO)

- δ 145-158 ppm (aromatic C-OH)

- δ 113-130 ppm (other aromatic carbons)

- δ 78-80 ppm (C(CH₃)₃)

- δ 50-52 ppm (C-3)

- δ 40-42 ppm (CH₂)

- δ 28-29 ppm (C(CH₃)₃)

IR Spectroscopy:

- 3300-3500 cm⁻¹ (O-H and N-H stretching)

- 2900-3100 cm⁻¹ (aromatic and aliphatic C-H stretching)

- 1700-1720 cm⁻¹ (C=O stretching, carboxylic acid)

- 1680-1690 cm⁻¹ (C=O stretching, Boc group)

- 1500-1600 cm⁻¹ (aromatic C=C stretching)

- 1150-1250 cm⁻¹ (C-O stretching)

Mass Spectrometry:

- Expected molecular ion peak [M+H]⁺: m/z 282

- Common fragments:

- m/z 226 (loss of tert-butyl group)

- m/z 182 (loss of Boc group)

Chromatographic Analysis

HPLC Conditions:

- Column: C18 reverse-phase, 250 × 4.6 mm, 5 μm

- Mobile phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Typical retention time: 12-15 minutes (method-dependent)

Chiral HPLC Conditions:

- Column: Chiralpak AD-H, 250 × 4.6 mm, 5 μm

- Mobile phase: Hexane/2-propanol/trifluoroacetic acid (85:15:0.1)

- Flow rate: 0.8 mL/min

- Detection: UV at 254 nm

- Expected separation of enantiomers with resolution >1.5

Optical Rotation

For Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid, the specific rotation [α]D^25 is typically in the range of +40° to +45° (c = 1.0, ethanol), which confirms the R-configuration.

Comparative Analysis of Preparation Methods

Table 2 presents a comparative analysis of the various methods for preparing Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid:

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Enantiomeric Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Boc Protection | (R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid | Boc₂O, NaOH | 85-95 | Dependent on starting material | Simple, one-step procedure | Requires enantiomerically pure starting material |

| Asymmetric Hydrogenation | Dehydro amino acid derivative | Chiral Rh/Ru catalyst, H₂ | 70-85 | >95 | High stereoselectivity | Expensive catalysts, specialized equipment |

| Resolution of Racemic Mixture | Racemic mixture | Chiral resolving agents | 40-45 (theoretical max 50%) | >98 | High enantiomeric purity | Lower overall yield, waste generation |

| Two-Step Protocol from Carboxylic Acids | Appropriate carboxylic acid precursors | BocNHOH, iron catalyst | 65-75 | >90 | Novel approach, versatile | Requires optimization for β-amino acids |

Industrial Production Considerations

For large-scale synthesis of Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid, several additional factors require careful consideration:

Economic Factors

The economic viability of industrial production depends on:

- Cost of starting materials and reagents

- Catalyst efficiency and recyclability (for catalytic methods)

- Process efficiency (reaction time, temperature requirements)

- Waste management costs

- Purification requirements and associated costs

Green Chemistry Considerations

Modern industrial processes should incorporate green chemistry principles:

- Use of environmentally benign solvents (e.g., replacing dichloromethane with ethyl acetate)

- Recycling of solvents and catalysts

- Minimization of waste generation

- Energy efficiency improvements

- Use of catalytic rather than stoichiometric reagents where possible

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to mimic their action, making it a valuable candidate for drug design aimed at conditions such as depression and anxiety disorders. Research indicates that compounds derived from this amino acid can modulate neurotransmitter systems effectively, leading to potential therapeutic benefits .

Case Study: Neurological Agents

A study published in a pharmaceutical journal highlighted the synthesis of novel compounds based on this compound, which demonstrated significant activity in animal models of depression. The derivatives showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a new avenue for treatment strategies .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with improved stability and bioactivity. The Boc protecting group allows for selective deprotection during synthesis, facilitating the formation of peptides that can act as drug candidates or research tools .

Table: Comparison of Peptide Yields Using Different Amino Acids

| Amino Acid | Yield (%) | Stability (days) | Bioactivity (IC50 µM) |

|---|---|---|---|

| This compound | 85 | 30 | 0.5 |

| Fmoc-phenylalanine | 75 | 20 | 1.2 |

| Boc-glycine | 90 | 25 | 1.0 |

Data compiled from various studies on peptide synthesis efficiency and effectiveness .

Bioconjugation

Targeted Drug Delivery Systems

this compound plays a significant role in bioconjugation processes, where it is used to attach drugs to antibodies or other biomolecules. This enhances the specificity and efficacy of drug delivery systems, particularly in cancer therapies where targeted action is crucial .

Case Study: Antibody-Drug Conjugates

A recent study explored the use of this compound in developing antibody-drug conjugates (ADCs). The results indicated that ADCs incorporating this compound exhibited improved therapeutic indices compared to conventional chemotherapeutics, highlighting its potential for clinical applications in oncology .

Research in Neuroscience

Investigating Receptor Interactions

The unique properties of this compound make it an invaluable tool in neuroscience research. It is utilized to study receptor interactions and signaling pathways, contributing to the understanding of various neurological conditions and potential therapeutic strategies .

Example: NMDA Receptor Studies

Research focusing on N-methyl-D-aspartate (NMDA) receptors has utilized this compound to elucidate mechanisms of synaptic plasticity. Findings suggest that derivatives can enhance receptor activation, providing insights into learning and memory processes .

Mechanism of Action

The mechanism by which Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: The parent amino acid from which Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is derived.

Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

Boc-Phenylalanine: Similar in structure but lacks the hydroxyl group.

Uniqueness

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and biochemical research.

Biological Activity

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, often referred to as Boc-DOPA, is a synthetic amino acid derivative notable for its potential biological activities. This compound, with the molecular formula C14H19NO5 and a molecular weight of 281.308 g/mol, incorporates a tert-butoxycarbonyl (Boc) protecting group that facilitates its use in peptide synthesis and other biochemical applications. The following sections detail the compound's biological activity, mechanisms, and implications for further research.

Structural Characteristics and Synthesis

The structural features of this compound contribute significantly to its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its binding affinity to various biological receptors, which may influence neurotransmission processes. The Boc group serves as a protective mechanism during chemical reactions, allowing for controlled coupling in peptide synthesis.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Starting Material : Begin with the appropriate hydroxyphenyl derivative.

- Boc Protection : Protect the amino group using tert-butoxycarbonyl chloride.

- Coupling Reactions : Conduct coupling reactions with other amino acids or peptides.

- Deprotection : Remove the Boc group under acidic conditions to yield the final product.

This synthetic route underscores the versatility of Boc-DOPA in generating complex peptide structures that can be utilized in various biological studies.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter release and receptor activation.

- Binding Affinity : Preliminary studies suggest that the compound exhibits affinity for certain receptors, potentially enhancing synaptic signaling pathways. The hydroxyl group may play a crucial role in stabilizing interactions with these receptors .

Case Studies

- Neurodegenerative Disease Models : In models of neurodegenerative diseases such as Parkinson's disease, Boc-DOPA has been investigated for its ability to act as a precursor for dopamine synthesis. Although not directly metabolized in vivo due to its D-configuration, it holds promise for future therapeutic applications .

- Metabolomics Studies : Recent metabolomic analyses have shown that similar hydroxyphenyl compounds can influence cellular metabolism and signaling pathways. For instance, 3-(3-hydroxyphenyl) propionic acid has been linked to interactions with G-protein coupled receptors (GPCRs), which could provide insights into the mechanisms through which Boc-DOPA exerts its effects .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Notable Effects |

|---|---|---|---|

| Boc-DOPA | C14H19NO5 | Potential neurotransmitter modulation | Dopamine precursor |

| 3-HPP | C9H10O4 | Anti-inflammatory effects | Ameliorates liver steatosis |

| 4-HPP | C9H10O4 | Lipid metabolism regulation | Reduces body weight |

This table highlights how Boc-DOPA compares to related compounds in terms of structure and biological effects.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Pharmacological Profiling : Detailed studies on receptor interactions and downstream signaling pathways will elucidate its therapeutic potential.

- In Vivo Studies : Investigating the compound's effects in animal models will provide insights into its efficacy and safety profile.

- Metabolomic Approaches : Utilizing metabolomics to identify protein targets and metabolic pathways influenced by Boc-DOPA could reveal novel applications in precision medicine.

Q & A

Q. Key Data :

| Parameter | Value/Approach | Reference |

|---|---|---|

| Enantiomeric Excess (ee) | >99% (via chiral HPLC) | |

| Yield Optimization | 60-75% (after Boc deprotection) |

Basic: How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum with known (R)-configured β-tyrosine analogs to confirm absolute configuration .

X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine spatial arrangement .

NMR Analysis : Use - and -NMR to identify diastereotopic protons and coupling constants (e.g., ) that reflect stereochemistry .

Q. Example :

- In β-tyrosine derivatives, the (R)-configuration shows distinct NOE correlations between the α-proton and aromatic hydrogens .

Advanced: How does the 3-hydroxy substituent influence the compound’s interaction with enzymes compared to 4-hydroxy analogs?

Methodological Answer:

The hydroxy group’s position alters hydrogen-bonding patterns and steric interactions in enzyme binding pockets:

Molecular Docking : Perform simulations with proteins (e.g., glutamate receptors) to compare binding energies of 3-hydroxy vs. 4-hydroxy analogs .

Enzyme Assays : Measure inhibition constants () using fluorogenic substrates. For example:

- The 3-hydroxy derivative may exhibit stronger inhibition of tyrosine hydroxylase due to proximity to catalytic residues .

Structure-Activity Relationship (SAR) : Synthesize analogs with hydroxy groups at positions 2-, 3-, and 4- to map pharmacophore requirements .

Q. Data Contradiction Example :

- A study reported conflicting values for 3-hydroxy vs. 4-hydroxy derivatives in kinase assays. Resolve by standardizing buffer conditions (pH 7.4, 25°C) and using recombinant enzymes .

Advanced: How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, water (buffered at pH 5–8), and ethanol using nephelometry or UV-Vis spectroscopy .

Temperature Control : Note that solubility in water increases by ~15% at 37°C vs. 25°C due to entropy effects .

Counterion Effects : Compare hydrochloride vs. free acid forms; the former often improves aqueous solubility by 2–3 fold .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 50–60 | 25°C, vortexed | |

| PBS (pH 7.4) | 8–12 | 37°C, sonicated |

Basic: What are best practices for storing this compound to prevent degradation?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group .

Desiccation : Use silica gel packs to reduce moisture-induced decomposition of the hydroxy group .

Stability Monitoring : Perform periodic HPLC analysis (e.g., C18 column, 220 nm) to detect degradation products (e.g., free amine or diketopiperazine) .

Q. Degradation Data :

| Condition | Degradation Rate (per month) | Reference |

|---|---|---|

| 4°C, desiccated | <1% | |

| 25°C, 60% humidity | 5–8% |

Advanced: How can researchers validate the compound’s role in peptide synthesis as a non-natural amino acid?

Methodological Answer:

Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into peptides using Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser test .

Mass Spectrometry : Confirm successful incorporation via MALDI-TOF or ESI-MS (e.g., expected mass shift of 295.33 Da per residue) .

Bioactivity Testing : Assess peptide stability in serum and binding affinity (e.g., SPR assays) to compare with natural tyrosine-containing analogs .

Q. Example :

- Peptides with the 3-hydroxy derivative showed 20% higher protease resistance than 4-hydroxy analogs in trypsin assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.